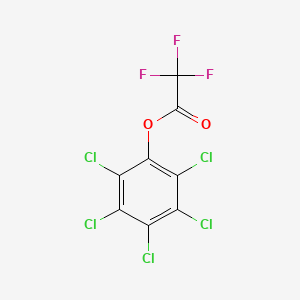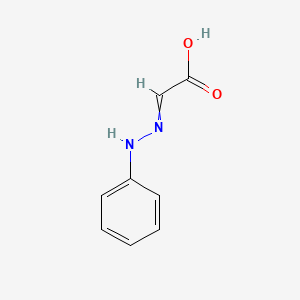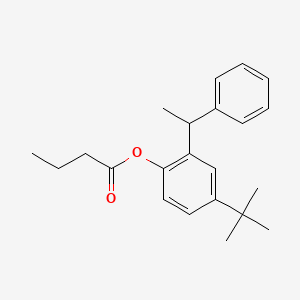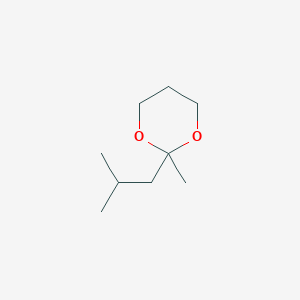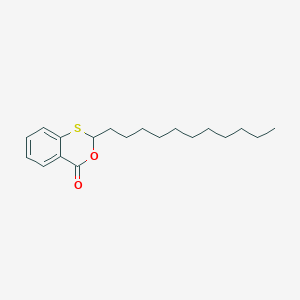
2-Undecyl-3,1-benzoxathiin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecyl-3,1-benzoxathiin-4-one is an organic compound that belongs to the benzoxathiin family. This compound is characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. The undecyl group attached to the benzoxathiin core adds hydrophobic properties, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,1-benzoxathiin-4-ones, including 2-undecyl-3,1-benzoxathiin-4-one, can be achieved through the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is quite general and provides good yields of the desired benzoxathiinones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecyl-3,1-benzoxathiin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxathiin ring or the undecyl side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiin core.
Aplicaciones Científicas De Investigación
2-Undecyl-3,1-benzoxathiin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.
Industry: It can be used in the development of new materials with unique properties, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism of action of 2-undecyl-3,1-benzoxathiin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The undecyl group enhances its ability to interact with hydrophobic regions of proteins or membranes, potentially affecting their function. The benzoxathiin core can participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: This compound has a similar benzoxathiin core but with different substituents, leading to distinct chemical and biological properties.
2-Amino-4H-1,3-benzoxathiin-4-ol:
Uniqueness
2-Undecyl-3,1-benzoxathiin-4-one is unique due to its undecyl side chain, which imparts hydrophobic characteristics and influences its interactions with biological molecules. This makes it particularly interesting for applications in drug development and material science.
Propiedades
Número CAS |
6629-34-1 |
|---|---|
Fórmula molecular |
C19H28O2S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-undecyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C19H28O2S/c1-2-3-4-5-6-7-8-9-10-15-18-21-19(20)16-13-11-12-14-17(16)22-18/h11-14,18H,2-10,15H2,1H3 |
Clave InChI |
PLXQGGOKMAIBCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1OC(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



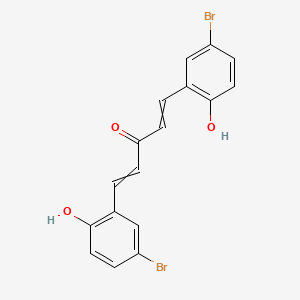
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

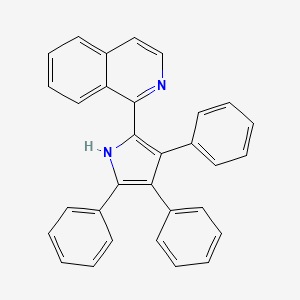
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

